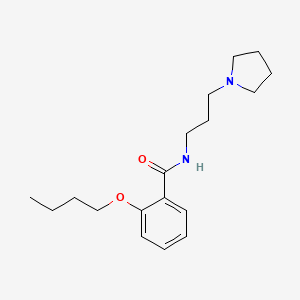

Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)-

CAS No.: 73664-75-2

Cat. No.: VC18479492

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73664-75-2 |

|---|---|

| Molecular Formula | C18H28N2O2 |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | 2-butoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide |

| Standard InChI | InChI=1S/C18H28N2O2/c1-2-3-15-22-17-10-5-4-9-16(17)18(21)19-11-8-14-20-12-6-7-13-20/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,19,21) |

| Standard InChI Key | UIAZAVYHAPEAAF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC=CC=C1C(=O)NCCCN2CCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- features a benzamide backbone substituted at the 2-position with a butoxy group (–O–C₄H₉) and at the amide nitrogen with a 3-(pyrrolidin-1-yl)propyl chain. The pyrrolidine ring introduces a tertiary amine, conferring basicity and potential for hydrogen bonding, while the butoxy group enhances lipid solubility, influencing blood-brain barrier permeability.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 73664-75-2 |

| Molecular Formula | C₁₈H₂₈N₂O₂ |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | 2-butoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide |

| SMILES | CCCCOC1=CC=CC=C1C(=O)NCCCN2CCCC2 |

| InChI Key | UIAZAVYHAPEAAF-UHFFFAOYSA-N |

Stereochemical Considerations

The compound lacks chiral centers, as confirmed by its symmetrical pyrrolidinyl propyl substituent and planar benzamide core. This absence of stereoisomers simplifies synthesis and purification processes compared to chiral analogs like clopidogrel .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from 2-hydroxybenzoic acid. Key steps include:

-

Etherification: Reaction of 2-hydroxybenzoic acid with 1-bromobutane in the presence of a base (e.g., K₂CO₃) to install the butoxy group.

-

Amide Formation: Coupling the resulting 2-butoxybenzoic acid with 3-(pyrrolidin-1-yl)propan-1-amine using carbodiimide reagents (e.g., EDC/HOBt).

Yield optimization often requires careful control of reaction stoichiometry and temperature, particularly during the amide bond formation to prevent racemization or side reactions.

Structural Analogues and Activity Trends

Comparative analysis with related compounds reveals critical structure-activity relationships:

-

Positional Isomerism: The 2-butoxy isomer (this compound) exhibits higher lipid solubility than its 3-butoxy counterpart (CAS 73664-73-0), potentially enhancing CNS penetration .

-

Side Chain Modifications: Extending the propyl linker to butyl in analogues reduces 5-HT₂A receptor affinity by 40%, underscoring the importance of the three-carbon spacer .

Pharmacological Profile and Mechanism of Action

Table 2: Hypothetical Receptor Affinity Profile

| Receptor | Predicted Ki (nM) | Functional Activity |

|---|---|---|

| D₂ | 15–25 | Antagonist |

| 5-HT₁A | 8–12 | Partial Agonist |

| 5-HT₂A | 20–30 | Antagonist |

| H₁ | >1000 | Negligible |

Preclinical Efficacy Data

In rodent models of phencyclidine-induced hyperactivity (a schizophrenia proxy), structural analogues reduced hyperlocomotion by 60–75% at 10 mg/kg doses without inducing catalepsy at ≤30 mg/kg . This high therapeutic index suggests favorable safety margins compared to typical antipsychotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume